molecular formula C10H10ClNO2 B2760709 N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide CAS No. 2411304-49-7

N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide

Cat. No. B2760709
CAS RN: 2411304-49-7
M. Wt: 211.65
InChI Key: UBCKRUCUVGERBV-UHFFFAOYSA-N
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Description

N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide, also known as CHMP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. CHMP is a synthetic compound that belongs to the class of organic compounds known as phenols. It is a white crystalline powder that has a melting point of 123-125°C.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide is not fully understood. It is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It also appears to have antioxidant properties, which may contribute to its neuroprotective effects in Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. In Alzheimer's disease, it inhibits the formation of amyloid-beta plaques. In Parkinson's disease, it protects dopaminergic neurons from degeneration. N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It also has a relatively simple chemical structure, which makes it easy to study. However, one limitation of using N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, research could be conducted to optimize the synthesis method of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide involves the reaction between 2-chloro-5-hydroxybenzaldehyde and propargylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as ethanol. The product is then purified by recrystallization to obtain pure N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide.

Scientific Research Applications

N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In Alzheimer's disease, N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been shown to protect dopaminergic neurons from degeneration.

properties

IUPAC Name

N-[(2-chloro-5-hydroxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-2-10(14)12-6-7-5-8(13)3-4-9(7)11/h2-5,13H,1,6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCKRUCUVGERBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C(C=CC(=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide

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